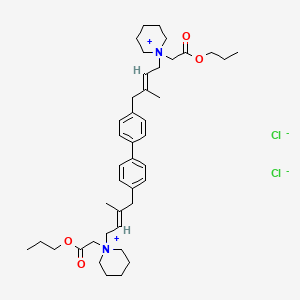
Piperidinium, 1,1'-(p,p'-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a piperidinium core linked to a biphenyl group through a series of butenylene and carboxymethyl groups, imparts it with distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) typically involves the reaction of piperidine with biphenyl derivatives under controlled conditions. One common method involves the use of secondary amines and α,ω-dibromoalkanes in the presence of potassium carbonate, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide . This method is known for its high yield and purity, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to accelerate the reaction between secondary amines and α,ω-dibromoalkanes. This method not only improves the reaction rate but also enhances the yield and selectivity of the product . The use of microwave-assisted synthesis is considered a green chemistry approach due to its energy efficiency and reduced environmental impact.
化学反応の分析
Types of Reactions
Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological membranes and ion transport.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of ionic liquids and as an electrolyte in batteries.
作用機序
The mechanism of action of Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .
類似化合物との比較
Similar Compounds
1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide: Used in lithium-ion batteries.
Piperidinium, 1-ethyl-1-methyl-, iodide: Known for its applications in organic synthesis.
Uniqueness
Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) stands out due to its unique biphenyl linkage and the presence of multiple functional groups, which confer it with distinct chemical reactivity and a broad spectrum of applications. Its ability to form stable ionic liquids and its potential therapeutic properties further highlight its uniqueness among similar compounds.
特性
CAS番号 |
55618-68-3 |
|---|---|
分子式 |
C42H62Cl2N2O4 |
分子量 |
729.9 g/mol |
IUPAC名 |
propyl 2-[1-[(E)-3-methyl-4-[4-[4-[(E)-2-methyl-4-[1-(2-oxo-2-propoxyethyl)piperidin-1-ium-1-yl]but-2-enyl]phenyl]phenyl]but-2-enyl]piperidin-1-ium-1-yl]acetate;dichloride |
InChI |
InChI=1S/C42H62N2O4.2ClH/c1-5-29-47-41(45)33-43(23-9-7-10-24-43)27-21-35(3)31-37-13-17-39(18-14-37)40-19-15-38(16-20-40)32-36(4)22-28-44(25-11-8-12-26-44)34-42(46)48-30-6-2;;/h13-22H,5-12,23-34H2,1-4H3;2*1H/q+2;;/p-2/b35-21+,36-22+;; |
InChIキー |
JVTLCQJVWANUBY-MJTDIJGESA-L |
異性体SMILES |
CCCOC(=O)C[N+]1(CCCCC1)C/C=C(/CC2=CC=C(C=C2)C3=CC=C(C=C3)C/C(=C/C[N+]4(CCCCC4)CC(=O)OCCC)/C)\C.[Cl-].[Cl-] |
正規SMILES |
CCCOC(=O)C[N+]1(CCCCC1)CC=C(C)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=CC[N+]4(CCCCC4)CC(=O)OCCC)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)

![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)



